molecular formula C10H8FNO2 B8546847 5-(4-Fluorophenyl)-4-isoxazolylmethanol

5-(4-Fluorophenyl)-4-isoxazolylmethanol

Cat. No.: B8546847
M. Wt: 193.17 g/mol
InChI Key: WFBAFKCBASLRKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)-4-isoxazolylmethanol (CAS: 1025700-46-2; molecular formula: C₁₁H₁₀FNO₂) is an isoxazole derivative characterized by a fluorophenyl substituent at the 5-position and a hydroxymethyl group at the 4-position of the isoxazole ring . Its synthesis typically involves cyclization reactions of appropriate precursors, such as chalcones or halogenated intermediates, under acidic or basic conditions . The presence of the fluorophenyl group enhances metabolic stability and bioavailability, making it a candidate for further pharmacological exploration .

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

[5-(4-fluorophenyl)-1,2-oxazol-4-yl]methanol

InChI

InChI=1S/C10H8FNO2/c11-9-3-1-7(2-4-9)10-8(6-13)5-12-14-10/h1-5,13H,6H2

InChI Key

WFBAFKCBASLRKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NO2)CO)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity: The fluorophenyl group at the 5-position (as in the target compound) contributes to π-π stacking interactions in enzyme binding pockets, as seen in MAP kinase inhibitors . In contrast, bromophenyl analogues (e.g., (3-(4-Bromophenyl)isoxazol-5-yl)methanol) exhibit higher lipophilicity but may suffer from metabolic instability due to the bromine atom .

Hydroxymethyl Group Impact: The hydroxymethyl group at the 4-position enhances solubility compared to non-hydroxylated analogues (e.g., ethanone derivatives like 1-[3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]ethanone, CAS: 169814-55-5) . This group also serves as a site for further functionalization, such as esterification or glycosylation .

Crystal Structure and Conformation :

  • Dihedral angles between the isoxazole and fluorophenyl rings (~5–10°) suggest moderate planarity, similar to pyrazole derivatives (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, dihedral angle: 4.64°–10.53°) . This planar arrangement facilitates interactions with hydrophobic enzyme pockets.

Pharmacological Potential

  • The target compound’s fluorophenyl and hydroxymethyl groups align with structural features of p38 MAP kinase inhibitors (e.g., 4-(4-Fluorophenyl)-2-methyl-3-(1-oxy-4-pyridyl)isoxazol-5(2H)-one), which show anti-inflammatory activity .
  • In contrast, pyrazole derivatives (e.g., compounds) exhibit broader biological activities, including antimicrobial properties, but lack the isoxazole ring’s metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.